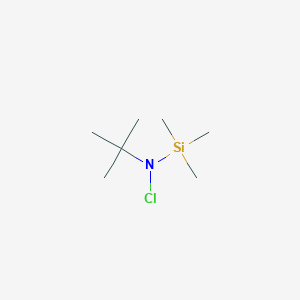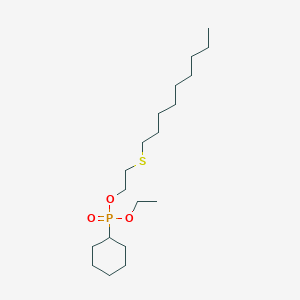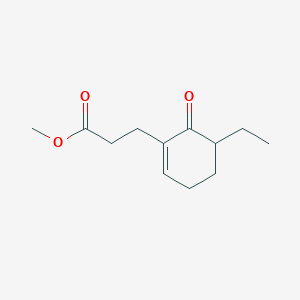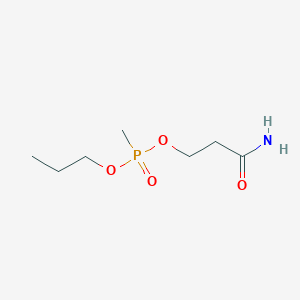![molecular formula C32H25N7O B14587020 3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one CAS No. 61038-85-5](/img/structure/B14587020.png)
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene core linked to a pyrimidine ring through a hydrazinylidene bridge, with three aniline groups attached to the pyrimidine ring. Its intricate structure makes it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one typically involves multiple steps:
-
Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction involving a suitable precursor such as 2,4,6-trichloropyrimidine and aniline. This reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide at elevated temperatures.
-
Hydrazinylidene Bridge Formation: : The hydrazinylidene bridge is formed by reacting the pyrimidine derivative with hydrazine hydrate. This step requires careful control of reaction conditions to ensure the formation of the desired hydrazinylidene linkage.
-
Coupling with Naphthalene Core: : The final step involves coupling the hydrazinylidene-pyrimidine intermediate with a naphthalene derivative. This can be achieved through a condensation reaction in the presence of a catalyst such as acetic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aniline rings.
科学研究应用
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors, dyes, and pigments.
作用机制
The mechanism of action of 3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]benzene-1(3H)-one: Similar structure but with a benzene core instead of naphthalene.
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]anthracene-2(3H)-one: Similar structure but with an anthracene core instead of naphthalene.
Uniqueness
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different reactivity and applications in various fields.
属性
CAS 编号 |
61038-85-5 |
|---|---|
分子式 |
C32H25N7O |
分子量 |
523.6 g/mol |
IUPAC 名称 |
3-[(2,4,6-trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2-one |
InChI |
InChI=1S/C32H25N7O/c40-28-21-23-13-11-10-12-22(23)20-27(28)38-39-29-30(33-24-14-4-1-5-15-24)36-32(35-26-18-8-3-9-19-26)37-31(29)34-25-16-6-2-7-17-25/h1-21,39H,(H3,33,34,35,36,37) |
InChI 键 |
RYOVFXPMUFGDAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)NN=C5C=C6C=CC=CC6=CC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


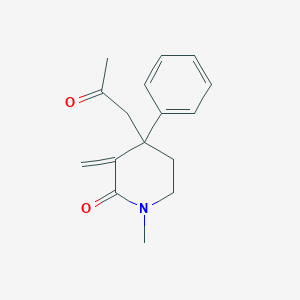
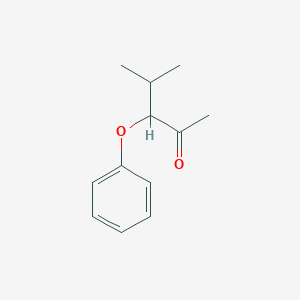

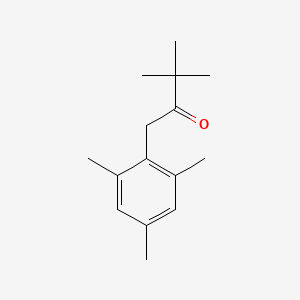
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
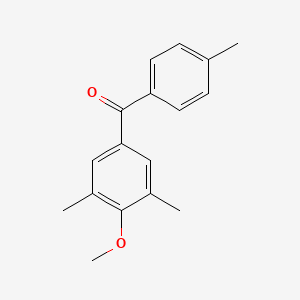
![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)
